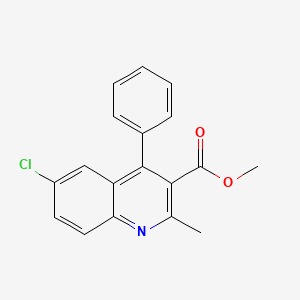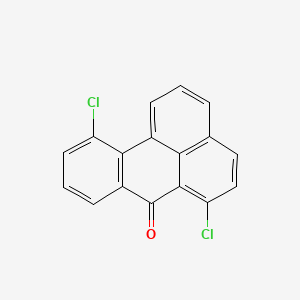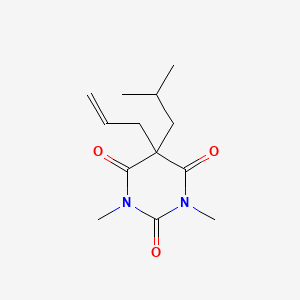
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- is a complex organic compound belonging to the pyrimidinetrione family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidinetrione core.
Alkylation: Introducing the 1,3-dimethyl and 5-(2-methylpropyl)-5-(2-propenyl) groups under controlled conditions.
Industrial Production Methods
Industrial production may involve large-scale batch reactors with optimized conditions for yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted pyrimidinetrione derivatives.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a building block for creating new chemical entities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Therapeutic Agents: Potential use in developing drugs for various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Applications in creating advanced materials.
Agriculture: Potential use in agrochemicals.
作用機序
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-propenyl)
Uniqueness
The unique combination of the 5-(2-methylpropyl) and 5-(2-propenyl) groups distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
特性
CAS番号 |
55045-04-0 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
1,3-dimethyl-5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-6-7-13(8-9(2)3)10(16)14(4)12(18)15(5)11(13)17/h6,9H,1,7-8H2,2-5H3 |
InChIキー |
GDEXVBXMOVNKKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C(=O)N(C(=O)N(C1=O)C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
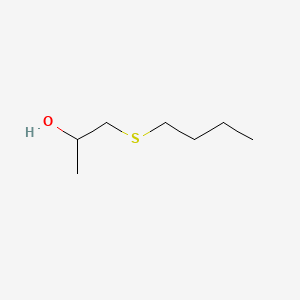

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
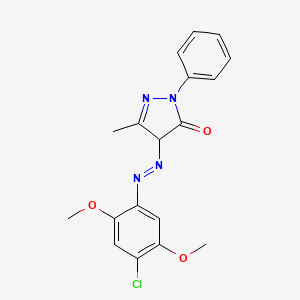



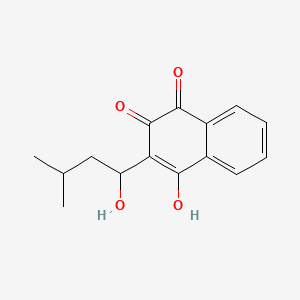
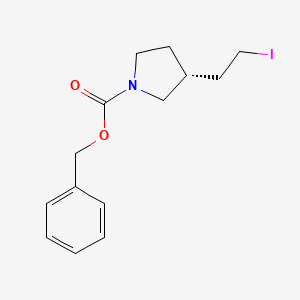
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
